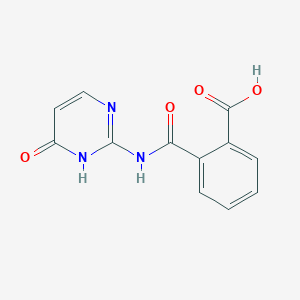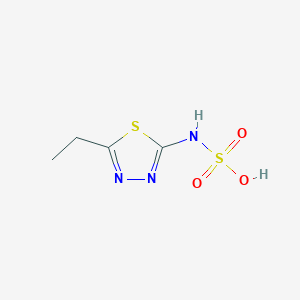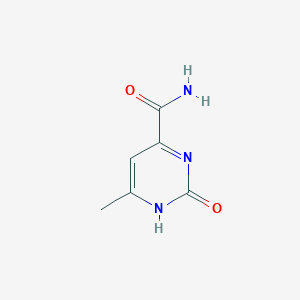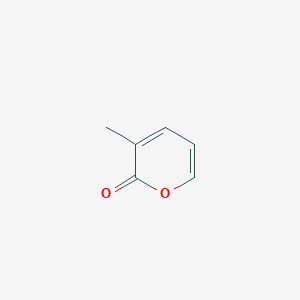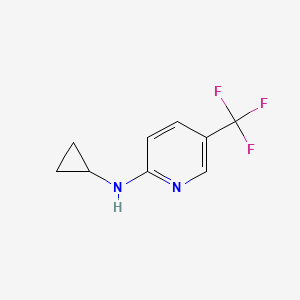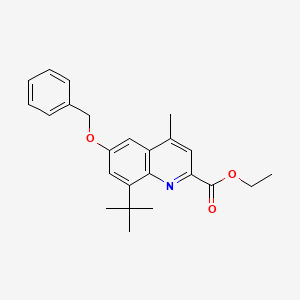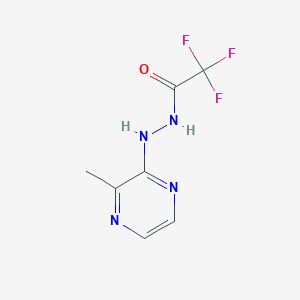
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is a chemical compound with the molecular formula C13H14OS and a molecular weight of 218.32 g/mol . This compound is characterized by a cyclopentenone ring substituted with two methyl groups at the 4-position and a phenylthio group at the 5-position. It is a clear, pale yellow liquid known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone typically involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones. This reaction proceeds cleanly to provide alkoxides, which are then treated with methanesulfonyl chloride or thionyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield aryl-substituted cycloalkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyclopentenone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanol derivatives.
科学的研究の応用
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
作用機序
The mechanism of action of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
Cyclopentenone: A simpler analog without the phenylthio and dimethyl substitutions.
4,4-Dimethylcyclopentenone: Lacks the phenylthio group but retains the dimethyl substitutions.
5-Phenylthiocyclopentenone: Contains the phenylthio group but lacks the dimethyl substitutions.
Uniqueness
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is unique due to the combination of its substituents, which confer distinct reactivity and selectivity. The presence of both the phenylthio and dimethyl groups enhances its stability and allows for a broader range of chemical transformations compared to its simpler analogs .
特性
分子式 |
C13H14OS |
|---|---|
分子量 |
218.32 g/mol |
IUPAC名 |
4,4-dimethyl-5-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChIキー |
QJPRHACEVSHUDF-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(=O)C1SC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


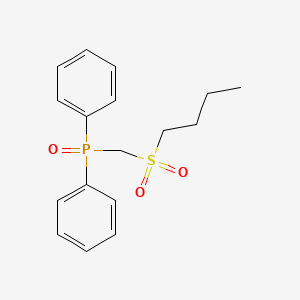
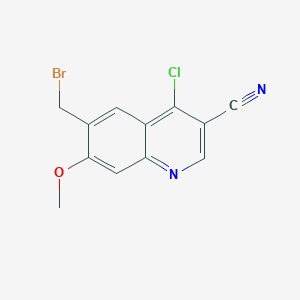
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
